molecular formula C20H23N3O3 B5195598 1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione

1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione

Cat. No.: B5195598
M. Wt: 353.4 g/mol
InChI Key: TZHPSZIZGIRPJN-UHFFFAOYSA-N
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Description

1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, a butoxyphenyl group, and a pyridin-4-ylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a butoxyphenyl halide reacts with the pyrrolidine-2,5-dione core.

    Attachment of the Pyridin-4-ylmethylamino Group: This can be accomplished through a reductive amination reaction, where pyridin-4-ylmethylamine is reacted with an aldehyde or ketone derivative of the pyrrolidine-2,5-dione core in the presence of a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 1-(4-methoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione
  • 1-(4-ethoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione

Comparison: 1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and overall biological activity. Compared to its methoxy and ethoxy analogs, the butoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-2-3-12-26-17-6-4-16(5-7-17)23-19(24)13-18(20(23)25)22-14-15-8-10-21-11-9-15/h4-11,18,22H,2-3,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHPSZIZGIRPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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